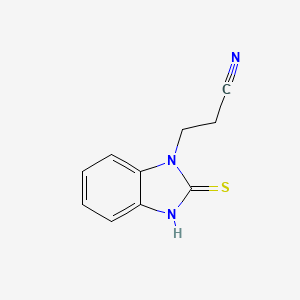

3-(2-Mercapto-benzoimidazol-1-yl)-propionitrile

Description

Historical Background and Discovery

The discovery of 3-(2-mercapto-benzoimidazol-1-yl)-propionitrile is rooted in the broader exploration of benzimidazole derivatives, which emerged as a critical area of research in the mid-20th century. Benzimidazoles gained prominence due to their structural resemblance to purine bases, enabling diverse biological and chemical applications. The introduction of mercapto (-SH) and nitrile (-CN) groups into the benzimidazole scaffold marked a significant advancement, driven by the need to enhance reactivity and functional versatility.

The synthesis of 2-mercaptobenzimidazole derivatives, including this compound, evolved from early methods involving o-phenylenediamine and carbon disulfide. For instance, Al-Mohammed et al. (2013) demonstrated the synthesis of 2-mercaptobenzimidazole via condensation of o-phenylenediamine with carbon disulfide in the presence of potassium hydroxide. Subsequent modifications introduced propionitrile groups at the 1-position of the benzimidazole ring, leveraging nucleophilic substitution reactions to enhance solubility and electronic properties. These innovations positioned the compound as a precursor for advanced heterocyclic systems, such as thiazolo[3,2-a]benzimidazoles.

Nomenclature and Chemical Classification

This compound belongs to the benzimidazole family, characterized by a fused benzene and imidazole ring. Its systematic IUPAC name is derived as follows:

- Parent structure : Benzoimidazole (benzene fused with imidazole).

- Substituents :

- A mercapto group (-SH) at the 2-position.

- A propionitrile group (-CH₂CH₂CN) at the 1-position.

The compound is classified as a thiourea derivative due to the presence of the thione (-C=S) tautomer, which predominates in solution. Its molecular formula is C₁₀H₈N₃S , with a molecular weight of 206.26 g/mol . The nitrile group confers electrophilic reactivity, enabling participation in cycloaddition and nucleophilic substitution reactions.

Table 1: Key Nomenclatural and Structural Features

| Feature | Description |

|---|---|

| IUPAC Name | 3-(2-Sulfanyl-1H-benzimidazol-1-yl)propanenitrile |

| Common Name | This compound |

| Molecular Formula | C₁₀H₈N₃S |

| Substituents | 2-mercapto, 1-propionitrile |

| Tautomeric Forms | Thione (C=S) and thiol (C-SH) |

Significance in Heterocyclic Chemistry Research

This compound holds strategic importance in heterocyclic chemistry due to its dual functional groups, which serve as reactive handles for synthesizing complex architectures:

- Corrosion Inhibition : Benzimidazole derivatives with mercapto groups exhibit strong adsorption on metal surfaces, forming protective layers. The nitrile group enhances electron-withdrawing capacity, improving corrosion resistance in acidic environments.

- Pharmaceutical Intermediates : The compound is a precursor to proton-pump inhibitors (e.g., omeprazole) and anticonvulsants. Its ability to undergo cyclocondensation with ketones or aldehydes facilitates the creation of bioactive heterocycles.

- Material Science : The nitrile group enables polymerization or coordination with metals, supporting applications in conductive polymers and sensors.

Recent studies highlight its role in synthesizing thiazolo[3,2-a]benzimidazoles, which exhibit antitumor and antimicrobial activities. For example, reaction with α-chloroacetylacetone yields fused heterocycles with enhanced bioactivity.

Benzoimidazole Derivatives: Structural Overview

Benzimidazole derivatives are characterized by substitutions at the 1-, 2-, and 5-positions, which modulate their electronic and steric properties. Below is a comparative analysis of key derivatives:

Table 2: Structural and Functional Comparison of Benzoimidazole Derivatives

The propionitrile group in this compound introduces a rigid, electron-deficient region, facilitating:

- Cross-coupling reactions with aryl halides (e.g., Suzuki-Miyaura).

- Cyclization to form five- or six-membered rings under basic conditions.

- Coordination chemistry with transition metals (e.g., Cu, Pd) for catalytic applications.

This structural adaptability underscores its utility in diversifying heterocyclic libraries for drug discovery and material science.

Properties

IUPAC Name |

3-(2-sulfanylidene-3H-benzimidazol-1-yl)propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3S/c11-6-3-7-13-9-5-2-1-4-8(9)12-10(13)14/h1-2,4-5H,3,7H2,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTDPCQYRGYIUJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=S)N2CCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Mercapto-benzoimidazol-1-yl)-propionitrile typically involves the following steps:

Formation of Benzimidazole Ring: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives.

Introduction of Mercapto Group: The mercapto group can be introduced via thiolation reactions using reagents such as thiourea or hydrogen sulfide.

Attachment of Propionitrile Group: The propionitrile group can be attached through nucleophilic substitution reactions involving suitable alkylating agents.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The mercapto group can undergo oxidation to form disulfides or sulfonic acids.

Reduction: The nitrile group can be reduced to amines using reducing agents like lithium aluminum hydride.

Substitution: The benzimidazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst.

Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

Oxidation: Disulfides, sulfonic acids.

Reduction: Amines.

Substitution: Various substituted benzimidazole derivatives.

Scientific Research Applications

Medicinal Chemistry

3-(2-Mercapto-benzoimidazol-1-yl)-propionitrile shows promise in developing therapeutic agents due to the biological activities associated with benzimidazole derivatives. These derivatives are known for their potential anticancer and antimicrobial properties:

- Anticancer Activity : Benzimidazole derivatives have been studied for their ability to inhibit dihydrofolate reductase, an essential enzyme in purine synthesis, making them potential candidates for cancer treatment .

- Antimicrobial Properties : Research indicates that compounds similar to this compound exhibit significant antimicrobial effects against various bacterial and fungal strains .

Biological Studies

The mercapto group in the compound allows it to interact with biological molecules, particularly proteins:

- Enzyme Interactions : The compound may be utilized in studies examining enzyme interactions, particularly through the formation of covalent bonds with thiol groups in proteins.

- Drug Design : Its structure can serve as a template for designing new drugs targeting specific biological pathways, including those involved in cancer and infectious diseases.

Material Science

In addition to its biological applications, this compound may find utility in material science:

- Synthesis of Advanced Materials : The compound can act as a precursor in synthesizing materials with tailored properties, potentially useful in electronics or nanotechnology.

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer activity of various benzimidazole derivatives, including those related to this compound. The results demonstrated that certain derivatives exhibited IC50 values lower than established chemotherapeutic agents, indicating their potential effectiveness against colorectal carcinoma cell lines .

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of synthesized compounds based on 2-mercaptobenzimidazole. The findings revealed significant activity against both Gram-positive and Gram-negative bacteria, suggesting that derivatives like this compound could be developed into effective antimicrobial agents .

Mechanism of Action

The mechanism of action for compounds like 3-(2-Mercapto-benzoimidazol-1-yl)-propionitrile often involves interaction with biological molecules through the mercapto group, which can form covalent bonds with thiol groups in proteins. The benzimidazole ring may interact with nucleic acids or enzymes, affecting their function.

Comparison with Similar Compounds

Key Observations :

- Symmetry vs. Monomeric Structure: Compound-e is a dimeric structure with two benzoimidazole units, enhancing molecular weight (MW ≈ 458 g/mol) and steric bulk compared to the monomeric target compound.

- Electron-Withdrawing Groups : The target’s nitrile group contrasts with Compound-e’s difluoromethoxy (-OCHF₂), which introduces electronegativity but lacks nitrile’s strong electron-withdrawing effect.

- Heterocyclic Diversity: The imidazolidinone and dihydropyridine derivatives replace benzoimidazole with alternative nitrogen-containing rings, altering electronic environments and reactivity.

Spectroscopic and Physicochemical Properties

Infrared (IR) Spectroscopy

Mass Spectrometry

Biological Activity

3-(2-Mercapto-benzoimidazol-1-yl)-propionitrile, with CAS number 56172-24-8, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This compound features a benzimidazole ring, a mercapto group, and a propionitrile moiety, which together may confer unique interactions with biological targets.

The synthesis of this compound typically involves several key steps:

- Formation of the Benzimidazole Ring : The benzimidazole is synthesized from o-phenylenediamine and carboxylic acid derivatives.

- Introduction of the Mercapto Group : This is achieved through thiolation reactions using thiourea or hydrogen sulfide.

- Attachment of the Propionitrile Group : Nucleophilic substitution reactions are used to attach the propionitrile moiety.

These synthetic routes can be optimized for yield and purity through controlled conditions and catalysts .

The biological activity of this compound is thought to arise from its ability to interact with various biological macromolecules:

- Covalent Bond Formation : The mercapto group can form covalent bonds with thiol groups in proteins, potentially modifying their function.

- Interaction with Nucleic Acids : The benzimidazole moiety may interact with nucleic acids, influencing processes such as replication and transcription.

This dual mechanism suggests that the compound could have applications in targeting enzymes or receptors involved in disease pathways .

Biological Activity

Research indicates that this compound exhibits several promising biological activities:

- Antimicrobial Activity : Studies have shown that compounds containing benzimidazole derivatives possess antimicrobial properties, which may extend to this compound .

- Anticancer Potential : The structural features suggest potential activity against various cancer cell lines, possibly through mechanisms involving apoptosis induction or cell cycle arrest .

Comparative Biological Activity

To better understand its efficacy, it is useful to compare this compound with similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-Mercapto-benzimidazole | Mercapto group only | Antimicrobial |

| 3-(2-Mercapto-benzimidazol-1-yl)-propionic acid | Contains carboxylic acid instead of nitrile | Anticancer, potential enzyme inhibitor |

| 3-(2-Amino-benzimidazol-1-yl)-propionitrile | Amino group instead of mercapto | Anticancer |

Case Studies

Recent studies have explored the biological activity of related compounds and their mechanisms:

- Antimicrobial Activity Study : A study published in Journal of Medicinal Chemistry highlighted the effectiveness of benzimidazole derivatives against bacterial strains, suggesting that structural modifications could enhance their potency .

- Anticancer Research : In vitro studies indicated that certain benzimidazole derivatives induce apoptosis in cancer cell lines by activating caspase pathways .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(2-Mercapto-benzoimidazol-1-yl)-propionitrile, and how can reaction yields be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution between 2-mercaptobenzimidazole and acrylonitrile derivatives under basic conditions. Optimization involves controlling reaction temperature (40–60°C) and stoichiometric ratios (1:1.2 molar ratio of benzimidazole to acrylonitrile). Purification via flash chromatography with ethyl acetate/heptane gradients (e.g., 30–50% ethyl acetate) improves yield . Activated charcoal treatment during crystallization removes impurities, enhancing purity to >95% .

Q. How can structural confirmation of the synthesized compound be reliably achieved?

- Methodological Answer : Use a combination of FT-IR (to confirm nitrile C≡N stretch ~2200 cm⁻¹ and thiol S-H stretch ~2550 cm⁻¹), NMR (characteristic peaks for benzimidazole protons at δ 7.2–7.8 ppm and propionitrile CH groups at δ 2.5–3.0 ppm), and high-resolution mass spectrometry (HRMS) for molecular ion validation. X-ray crystallography is recommended for resolving ambiguous stereochemistry .

Q. What safety protocols are critical during handling and storage?

- Methodological Answer : Use PPE (nitrile gloves, lab coat, safety goggles) to avoid skin/eye contact. Store in a desiccator at 4°C under inert gas (N) to prevent hydrolysis of the nitrile group. Waste must be neutralized with alkaline peroxide solutions before disposal to mitigate environmental toxicity .

Advanced Research Questions

Q. How does the conformational stability of this compound influence its reactivity in nucleophilic environments?

- Methodological Answer : The antiperiplanar conformation of the nitrile and thiol groups is thermodynamically favored, as shown by ab initio calculations and X-ray analysis . This configuration reduces steric hindrance, enhancing reactivity in SN-type reactions. Kinetic studies using HPLC monitoring (C18 column, acetonitrile/water mobile phase) reveal faster reaction rates in polar aprotic solvents (e.g., DMF) due to stabilized transition states .

Q. What strategies resolve contradictions in spectroscopic data for derivatives of this compound?

- Methodological Answer : Discrepancies in NMR/IR spectra often arise from tautomerism (e.g., thiol-thione equilibrium). Use variable-temperature NMR (VT-NMR) to track dynamic equilibria or employ deuterated solvents (DMSO-d) to stabilize specific tautomers. Cross-validate with computational methods (DFT calculations) to assign peaks accurately .

Q. How can computational modeling predict the compound’s interactions with biological targets (e.g., enzymes)?

- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) can model binding to benzimidazole-sensitive targets like H/K ATPase. Parameterize force fields using the compound’s partial charges (derived from electrostatic potential via Gaussian09) and validate with in vitro assays (IC measurements) .

Q. What experimental designs are effective for studying its degradation kinetics under physiological conditions?

- Methodological Answer : Simulate physiological pH (7.4) and temperature (37°C) in phosphate-buffered saline. Monitor degradation via LC-MS/MS (MRM transitions for parent and breakdown products). Pseudo-first-order kinetics models can quantify half-life, while Arrhenius plots (4–40°C) assess thermal stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.